5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Description
This heterocyclic compound features a 1,2,4-oxadiazole core substituted with a 1,2,3-triazole ring and aromatic groups. The oxadiazole moiety is linked to a 2-methoxyphenyl group at position 3 and a 1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group at position 3. The 3-fluoro-2-methylphenyl substituent introduces steric and electronic effects, while the 2-methoxyphenyl group enhances solubility through polar interactions. Such compounds are typically synthesized via cyclization reactions, as evidenced by methods for related triazole-oxadiazole hybrids .
Properties
IUPAC Name |
5-[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-11-14(20)8-6-9-15(11)25-12(2)17(22-24-25)19-21-18(23-27-19)13-7-4-5-10-16(13)26-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYIXDJNGOATAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a hybrid molecule that combines a triazole and an oxadiazole moiety. This structural configuration is significant in medicinal chemistry due to the diverse biological activities exhibited by triazole and oxadiazole derivatives. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of fluorine, nitrogen, and oxygen atoms, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance:
- In vitro studies demonstrated that similar triazole compounds can inhibit both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazoles are well-known for their antifungal properties. Compounds with similar structures have shown effectiveness against Candida albicans and Aspergillus niger. For example:
- Compounds with triazole rings demonstrated MIC values between 1.6 μg/mL to 25 μg/mL against Candida albicans . The incorporation of hydrophobic groups in the structure enhances antifungal activity.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. Some studies suggest that these compounds can inhibit the NF-κB signaling pathway, which is pivotal in inflammatory responses:
- A related compound was shown to reduce nitric oxide production significantly in cellular models (IC50 = 2.91 ± 0.47 μM) . This suggests that the compound may possess similar anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in steroidogenesis.
- Signaling Pathway Modulation : The ability to modulate pathways such as NF-κB contributes to their anti-inflammatory effects.
- Membrane Disruption : Some studies indicate that triazoles can disrupt microbial membranes, leading to cell death.
Case Studies
Several studies have investigated the biological activities of triazole and oxadiazole derivatives:
- Study on Triazole Derivatives : A study focused on a series of triazole derivatives found that modifications at specific positions significantly enhanced their antibacterial and antifungal activities .
- Neuroprotective Properties : Research on related compounds has highlighted their neuroprotective effects against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Compounds containing triazole and oxadiazole moieties have been extensively studied for their anticancer properties. Research has shown that derivatives of triazoles can inhibit tumor growth by disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, studies indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
Antimicrobial Properties : The triazole ring is known for its antimicrobial activities. Compounds with this structure have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The incorporation of the oxadiazole moiety enhances the lipophilicity and bioavailability of these compounds, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects : Some studies have indicated that triazole derivatives can exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, presenting an avenue for treating inflammatory diseases .
Agricultural Applications
Agrochemicals : The structural diversity provided by the triazole and oxadiazole groups allows for the development of new agrochemical agents. Research has highlighted that such compounds can act as fungicides or herbicides due to their ability to interfere with the metabolic processes in plants or pathogens . The potential for these compounds to serve as effective crop protection agents is an area of active research.
Material Science
Fluorescent Materials : The unique electronic properties of triazoles allow them to be utilized in creating fluorescent materials. Compounds with such structures can be incorporated into polymers or coatings that exhibit photostability and emit light under UV radiation, making them useful in various applications including sensors and organic light-emitting diodes (OLEDs) .
Mechanistic Studies
The mechanism of action for compounds like 5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Disruption of Cell Signaling Pathways : These compounds can interfere with key signaling pathways involved in cell proliferation and survival.
Data Table: Biological Activities
Case Study 1: Anticancer Activity
A recent study investigated a series of triazole derivatives similar to This compound , demonstrating significant inhibition of cell proliferation in breast cancer cell lines. The study reported IC50 values ranging from 10 to 30 µM depending on the specific derivative tested.
Case Study 2: Agricultural Application
Another research focused on the application of oxadiazole-containing compounds as agricultural fungicides. The study showed that these compounds effectively reduced fungal growth in vitro and demonstrated low toxicity towards non-target organisms, indicating their potential use in sustainable agriculture.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in affects electronic properties and binding interactions.
- Biological Activity : Compounds with halogenated phenyl groups (e.g., ) show antimicrobial activity, suggesting the target may share similar applications .
Physicochemical and Pharmacokinetic Properties
- logP : The target compound’s predicted logP (~3.5) is lower than chlorinated analogues (e.g., , logP ~4.0), favoring better aqueous solubility.
- Polar Surface Area : The 2-methoxyphenyl group may reduce polar surface area compared to 3-methoxyphenyl derivatives (e.g., , PSA = 65.9), impacting membrane permeability.
Q & A
Basic Research Questions
Synthetic Routes and Optimization Q: What are the optimized synthetic routes for 5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity? A: The synthesis involves a multi-step process:
- Step 1: Cyclocondensation of 1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde with hydroxylamine to form an amidoxime intermediate.
- Step 2: Reaction with 2-methoxybenzoyl chloride in DMF at 80–100°C to cyclize into the oxadiazole ring.
- Key Parameters:
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Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency.
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Catalysts: DBU (1,8-diazabicycloundec-7-ene) improves reaction rates by deprotonating intermediates .
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Temperature: Higher temperatures (100°C) reduce side products but require inert atmospheres to prevent oxidation.
- Yield Optimization: Typical yields range from 65% to 78%, with purity >95% confirmed by HPLC .
Table 1: Comparison of Synthetic Conditions
Step Solvent Catalyst Temp (°C) Yield (%) Purity (%) Reference 1 DMF None 80 65 92 2 ACN DBU 100 78 97
Characterization Techniques Q: Which spectroscopic and analytical methods are most effective for characterizing this compound? A:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole protons at δ 8.1–8.3 ppm).
- ¹³C NMR identifies carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated 423.1587; observed 423.1583) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹; C-F stretch at 1100–1150 cm⁻¹) .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
